Halofuginone hydrobromide

概要

説明

準備方法

ハロフギノン臭化水素酸塩は、複数段階の工程を経て合成することができます最終生成物であるハロフギノン臭化水素酸塩は、縮合、環化、脱保護、異性化を含む4段階の反応シーケンスによって得られます . 別の方法は、N-ベンジル-3-ピペリドンまたはその塩酸塩、有機または無機塩基、アルカリ金属のハロゲン化物、およびβ、γ-ジハロアルケンまたはアリルハロアルカンを初期原料として使用することです。 この方法は、スティーブン転位、フォンブラウン反応、還元、脱保護の各段階が含まれています .

化学反応の分析

ハロフギノン臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 異なるキナゾリノン誘導体を形成するために酸化することができます。

還元: 還元反応は官能基を変え、異なる中間体を生じさせる可能性があります。

置換: ハロフギノン臭化水素酸塩は、特にハロゲン原子を含む置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、クロロアセトン、N-ブロモスクシンイミド(NBS)、ベンジルアミンなどがあります

科学研究アプリケーション

ハロフギノン臭化水素酸塩は、幅広い科学研究アプリケーションを持っています。

化学: キナゾリノン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: ハロフギノン臭化水素酸塩は、細胞移動、コラーゲン合成、細胞外マトリックス沈着を研究するために使用されます.

医学: 強皮症、癌、再狭窄の治療に可能性を示しています。 .

工業: ハロフギノン臭化水素酸塩は、製薬業界で、さまざまな疾患に対する新しい薬剤や治療法を開発するために使用されています.

科学的研究の応用

作用機序

ハロフギノン臭化水素酸塩は、コラーゲンα1(I)とマトリックスメタロプロテイナーゼ2(MMP-2)の遺伝子発現を阻害することによって効果を発揮します . また、細胞外マトリックスの沈着と細胞増殖を抑制します。 この化合物は、炎症、線維症、癌など、さまざまな生物学的活性に関与するTGFβおよびIL-17シグナル伝達経路などの代謝プロセスに影響を与えます . さらに、ハロフギノン臭化水素酸塩は、グルタミルプロリルtRNAシンテターゼ酵素の高親和性阻害剤として作用し、非荷電プロリルtRNAの蓄積をもたらし、アミノ酸飢餓応答を開始します .

類似の化合物との比較

ハロフギノン臭化水素酸塩は、フェブリフギンやイソフェブリフギンなどの他のキナゾリノンアルカロイドと似ています . コラーゲン合成とマトリックスメタロプロテイナーゼ遺伝子発現に対する強力な阻害効果を持つことから、ユニークです . 他の類似の化合物には以下が含まれます。

フェブリフギン: Dichroa febrifugaに見られる天然のキナゾリノンアルカロイド。

イソフェブリフギン: フェブリフギンの異性体で、同様の生物学的活性を持っています。

キナゾリノン誘導体: さまざまな生物学的活性と化学的性質を持つさまざまな合成誘導体.

ハロフギノン臭化水素酸塩は、医学、生物学、産業における幅広い用途、独自の作用機序、強力な阻害効果から際立っています。

類似化合物との比較

Halofuginone hydrobromide is similar to other quinazolinone alkaloids, such as febrifugine and isofebrifugine . it is unique due to its potent inhibitory effects on collagen synthesis and matrix metalloproteinase gene expression . Other similar compounds include:

Febrifugine: A natural quinazolinone alkaloid found in Dichroa febrifuga.

Isofebrifugine: An isomer of febrifugine with similar biological activities.

Quinazolinone derivatives: Various synthetic derivatives with different biological activities and chemical properties.

This compound stands out due to its wide range of applications in medicine, biology, and industry, as well as its unique mechanism of action and potent inhibitory effects.

生物活性

Halofuginone hydrobromide is a synthetic derivative of halofuginone, an alkaloid originally derived from the plant Dichroa febrifuga. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, infectious diseases, and fibrosis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of Smad3 Phosphorylation : One of the primary actions of halofuginone is the inhibition of Smad3 phosphorylation in the TGF-β signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby inhibiting fibrosis in various tissues .

- Prolyl-tRNA Synthetase Inhibition : Halofuginone also inhibits prolyl-tRNA synthetase (ProRS), which is crucial in protein synthesis. This inhibition leads to an accumulation of uncharged tRNA and mimics amino acid starvation, impacting cellular processes such as inflammation and autoimmune responses .

- Antiviral Activity : Recent studies have demonstrated that this compound exhibits antiviral properties against a range of viruses, including SARS-CoV-2. It has shown efficacy in human airway epithelium models without significant toxicity .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cancer Therapy : The National Cancer Institute has included halofuginone in rapid development programs for cancer therapy due to its ability to inhibit tumor growth and fibrosis associated with tumors . It has shown promise in reducing collagen synthesis in tumor microenvironments.

- Antimicrobial Properties : The compound has demonstrated anti-coccidial activity in poultry, significantly reducing mortality and improving weight gain in chickens infected with Eimeria tenella .

- Fibrosis Treatment : Halofuginone has been used in preclinical models to treat fibrosis across multiple organ systems, including liver and muscle tissues. It effectively reduces collagen deposition and promotes tissue regeneration .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of this compound:

- A Phase II clinical trial evaluated halofuginone's effect on non-hospitalized adults with mild to moderate COVID-19. While it was found safe and well-tolerated, it did not significantly reduce viral load compared to placebo .

- In studies involving muscular dystrophy models , halofuginone treatment led to significant improvements in muscle regeneration and reduced fibrosis, showcasing its potential in treating degenerative muscle diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antifibrotic | Inhibition of Smad3 phosphorylation | Reduces collagen synthesis in fibrotic tissues |

| Antiviral | Broad-spectrum antiviral activity | Effective against SARS-CoV-2 without toxicity |

| Anti-coccidial | Inhibition of Eimeria tenella | Significant reduction in mortality and weight loss |

| Cancer therapy | Inhibition of tumor growth | Promotes apoptosis in cancer cells |

特性

IUPAC Name |

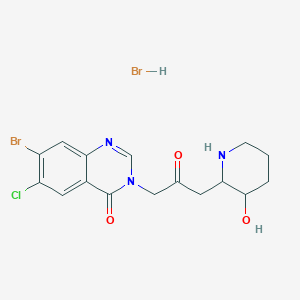

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938441 | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-31-2, 64924-67-0 | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。